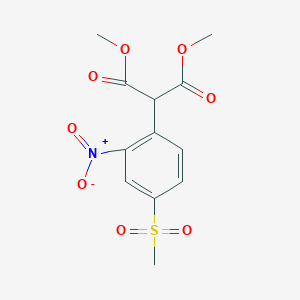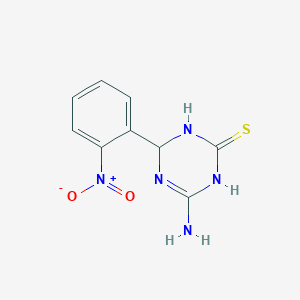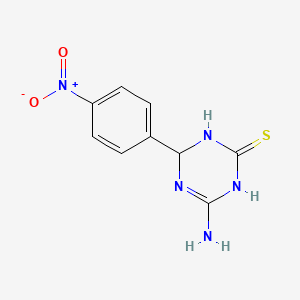
Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is a chemical compound that appears to be related to the field of organic synthesis and chemical analysis. While the provided papers do not directly discuss this compound, they do provide insights into related chemicals and methodologies that can be applied to understand its properties and synthesis.
Synthesis Analysis
The synthesis of aromatic compounds with various functional groups can be achieved using dimethyl malonate as a one-carbon source. This method allows for the introduction of carbon substituents onto aromatic nitro compounds, which is a significant step in the synthesis of complex organic molecules. The decarboxylation of ester groups originating from dimethyl malonate is a crucial reaction in this context, suggesting that similar methodologies could be applied to synthesize the compound .
Molecular Structure Analysis
Although the molecular structure of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is not directly analyzed in the provided papers, the structure can be inferred based on the name. It likely contains a malonate ester functional group, a nitro group, and a methylsulfonyl group attached to a benzene ring. Understanding the interactions between these functional groups and their electronic effects would be essential for predicting the reactivity and stability of the molecule.
Chemical Reactions Analysis
The compound likely undergoes chemical reactions typical of malonates and nitroaromatic compounds. For instance, the malonate ester groups could be involved in nucleophilic substitution reactions or could be decarboxylated under certain conditions. The nitro group could participate in reduction reactions or act as an electrophile in aromatic substitution reactions. The methylsulfonyl group could influence the overall reactivity of the compound by withdrawing electron density from the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate would be influenced by its functional groups. For example, the presence of the nitro group could contribute to the compound's polarity and potentially its solubility in various solvents. Dimethyl sulfoxide (DMSO) is known to be an excellent solvent for certain organic compounds, and it could be used in the analysis or reactions involving this compound, as it provides a stable medium for reactions such as the ninhydrin reaction used in amino acid analysis .
Aplicaciones Científicas De Investigación
Intermediate in Synthesis of Chrysanthemic Acid Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is utilized as an intermediate in the synthesis of chrysanthemic acid, a key compound in the production of pyrethroids, a class of synthetic chemical insecticides. This process involves the formation of various malonate compounds, highlighting the chemical's role in synthesizing complex organic structures (Baudoux et al., 1998).
Cyclization Reactions The compound has been used in endo-mode ring closure reactions of certain sulfones. This process is instrumental in the synthesis of cyclopentene and cyclohexene derivatives, demonstrating its versatility in organic synthesis (Mukai et al., 2003).
Molecular Structure Studies Studies on the molecular structure of derivatives of this malonate compound have been conducted, providing insights into the structural aspects of complex organic molecules. These studies include NMR, X-ray diffraction, and ab initio calculations, offering valuable information on the three-dimensional arrangement of atoms in these compounds (Jiménez-Cruz et al., 2003).
Proton Transfer Reactions Research has explored the proton transfer reactions from this malonate to various N-bases in acetonitrile. This research provides essential data on the compound's reactivity and interaction with other chemical species, which is crucial for its application in various chemical reactions (Schroeder et al., 1996).
Pyroglutamic Acid Derivatives Synthesis It is used in the enantioselective Michael-Proton Transfer-Lactamization process for synthesizing pyroglutamic acid derivatives. This demonstrates its application in creating biologically significant compounds, which could have implications in medicinal chemistry (Chaheine, 2021).
Substitution Reactions The compound participates in substitution reactions, particularly in the formation of 3,4-disubstituted 2-sulfolenes, through an addition-elimination process. This highlights its reactivity and utility in producing various organic compounds (Chou et al., 1992).
Safety And Hazards
Propiedades
IUPAC Name |
dimethyl 2-(4-methylsulfonyl-2-nitrophenyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO8S/c1-20-11(14)10(12(15)21-2)8-5-4-7(22(3,18)19)6-9(8)13(16)17/h4-6,10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOGCONCEDRXES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649560 |
Source


|
| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate | |
CAS RN |
917562-22-2 |
Source


|
| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)




![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)



![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)